3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple methoxy groups and a piperidine ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzamide core: This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the pyridazinyl group: This step involves the coupling of the benzamide core with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the piperidine ring:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of nitro groups would produce amines.
Scientific Research Applications
3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the pyridazinyl and piperidine groups, making it less complex.
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Lacks the methoxy groups, affecting its chemical properties.
Uniqueness
3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of methoxy groups, pyridazinyl, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-17-11-13-30(14-12-17)24-10-9-21(28-29-24)18-5-7-20(8-6-18)27-26(31)19-15-22(32-2)25(34-4)23(16-19)33-3/h5-10,15-17H,11-14H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOZMZQREZMRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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